molecular formula C32H34Cl2N4O4 B1677038 Nutlin-1

Nutlin-1

Numéro de catalogue: B1677038
Poids moléculaire: 609.5 g/mol
Clé InChI: IYDMGGPKSVWQRT-IHLOFXLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nutlin-1 est une petite molécule qui appartient à la classe des analogues de la cis-imidazoline. Il est principalement connu pour sa capacité à inhiber l’interaction entre la protéine murine double minute 2 (MDM2) et la protéine suppresseur de tumeur p53. Cette inhibition conduit à la stabilisation et à l’activation de p53, qui joue un rôle crucial dans la régulation du cycle cellulaire et l’induction de l’apoptose dans les cellules cancéreuses .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du Nutlin-1 implique plusieurs étapes, commençant par la préparation du noyau imidazoline. Les étapes clés comprennent :

Méthodes de production industrielle : La production industrielle du this compound suit des voies synthétiques similaires, mais est optimisée pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu pour améliorer l’efficacité et le rendement de la réaction, ainsi que des techniques de purification comme la cristallisation et la chromatographie pour garantir une grande pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Nutlin-1 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants :

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités et des propriétés biologiques différentes .

Applications de la recherche scientifique

This compound a un large éventail d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Applications De Recherche Scientifique

Nutlin-1 is a cis-imidazoline analog that inhibits the interaction between murine double minute 2 (mdm2) and the tumor suppressor p53 . Nutlins, including this compound, were discovered through the screening of a chemical library . Nutlin-3 is the most commonly used compound in anti-cancer studies . Nutlin small molecules occupy the p53 binding pocket of MDM2 and disrupt the p53–MDM2 interaction, which leads to activation of the p53 pathway in p53 wild-type cells . By inhibiting the interaction between mdm2 and p53, this compound stabilizes p53 and selectively induces a growth-inhibiting state called senescence in cancer cells . These compounds are thought to work best on tumors that contain normal or "wild-type" p53 .

Scientific Research Applications

  • Activation of p53: this compound activates p53 without causing a genotoxic stress stimulus . Studies have shown the importance of non-genotoxic p53 activation by Nutlin in cancer therapy . Nutlin-activated p53 can use both transcription-dependent and transcription-independent pathways to induce apoptosis in acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) cells .
  • Anti-tumor activity: Nutlin-3a, the active enantiomer of nutlin-3, has been shown to inhibit the growth of p53 wild-type human tumors grown as xenografts in nude mice and to induce apoptosis and cell cycle arrest in cancer cell lines that express wild-type p53 . Nutlin-3a also down-regulates Survivin in glioma cell lines and primary glioblastoma cells with wild-type p53 .
  • MDM2 Inhibition: Nutlins bind to the p53-binding pocket in the MDM2 protein, thus inhibiting the binding of p53 and activating the p53 pathway in cancer cells with wild-type p53, including solid tumors and hematological malignancies . Tumors overexpressing gene amplification-mediated MDM2 are the most sensitive to MDM2 inhibitors, at least at the preclinical level .
  • Combination Therapies: Combining Nutlin-3a with a Wip1 inhibitor enhances p53-mediated tumor suppression . The combination of Nutlin-3a with the Wip1 inhibitor GSK2830371 in the treatment of p53-proficient cells led to an expression signature that largely comprised that of Nutlin-3a alone .

Case Studies

  • Acute Myeloid Leukemia (AML) and Colorectal Carcinoma: Nutlin-induced apoptosis in AML and colorectal carcinoma cells involves mitochondrial p53 . The release of cytochrome c in response to Nutlin was rapid and preceded the induction of the p53 target gene, p21 . Nutlin-treated cells were characterized by a significant increase in p53 monoubiquitination, a post-translational modification that is essential for p53 to re-locate to the mitochondria .
  • Glioblastoma: Nutlin-3a induces p53-dependent apoptosis and cellular senescence in wild-type p53 glioma cell lines and primary glioblastoma cultures . Nutlin-3a fails to induce apoptosis and cell cycle arrest in glioblastoma cells with mutant p53 and enhances radiation response of glioma cells .
  • Neuroblastoma, Rhabdomyosarcoma, and Melanoma: Nutlin-3-adaptation results with high frequency in the acquisition of p53 mutations in originally p53 wild-type cells . P53-mutated nutlin-3-resistant cells display a multi-drug-resistant phenotype .

Data Table

ApplicationDescription
Activation of p53This compound binds to MDM2, disrupting its interaction with p53, leading to p53 stabilization and activation .
Induction of ApoptosisThis compound activates p53, which can induce apoptosis through both transcription-dependent and transcription-independent pathways .
Cell Cycle ArrestThis compound induces cell cycle arrest in both normal and tumor cells, with selective apoptosis in the latter .
Inhibition of Tumor GrowthNutlin-3a, an enantiomer of Nutlin, inhibits the growth of p53 wild-type human tumors in xenografts .
Sensitization to RadiationNutlin-3a enhances the radiation response of glioma cells .
Overcoming Drug ResistanceCombining Nutlin-3a with other inhibitors, such as Wip1 inhibitors, can enhance p53-mediated tumor suppression .
Impairment of MDMX/TP53 complexesNutlin-3A was unable to disrupt the MDMX/TP53 and MSMX-S/TP53 complexes .

Mécanisme D'action

Nutlin-1 exerce ses effets en se liant à la poche de liaison à p53 de MDM2, empêchant ainsi l’interaction entre MDM2 et p53. Cette inhibition stabilise et active p53, conduisant à la transcription des gènes cibles de p53 impliqués dans l’arrêt du cycle cellulaire et l’apoptose. L’activation de p53 induit un état d’inhibition de la croissance appelé sénescence dans les cellules cancéreuses, ce qui rend this compound particulièrement efficace contre les tumeurs ayant une fonction p53 normale .

Comparaison Avec Des Composés Similaires

Nutlin-1 fait partie d’une famille de composés connus sous le nom de Nutlins, qui comprennent Nutlin-2 et Nutlin-3. Bien que tous les Nutlins partagent la même structure de base et le même mécanisme d’action, ils diffèrent en termes de puissance et de sélectivité :

This compound est unique en son genre par son motif de substituant spécifique, qui contribue à ses propriétés biologiques distinctes et en fait un outil précieux en recherche.

Activité Biologique

Nutlin-1 is a small-molecule inhibitor that specifically targets the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. This compound has gained significant attention in cancer research due to its potential to reactivate p53 function in tumors where MDM2 is overexpressed, thereby inducing apoptosis and inhibiting cell proliferation. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various cancer cell lines, and potential clinical implications.

This compound functions primarily by disrupting the MDM2-p53 interaction. By binding to MDM2, this compound stabilizes p53, leading to its accumulation and activation of p53 transcriptional targets that promote cell cycle arrest and apoptosis. The following table summarizes the key molecular mechanisms involved in this compound's action:

Mechanism Description
MDM2 Inhibition This compound binds to MDM2, preventing it from ubiquitinating p53, thereby stabilizing p53 levels.
Transcriptional Activation Stabilized p53 activates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).
Induction of Apoptosis This compound promotes apoptosis through both intrinsic and extrinsic pathways by upregulating pro-apoptotic factors.

Biological Activity in Cancer Cell Lines

Numerous studies have demonstrated the effectiveness of this compound across various cancer types. Below are notable findings from relevant research:

  • Multiple Myeloma (MM) :
    • In a study involving MM cell lines, treatment with this compound resulted in a significant decrease in cell viability (30% to 35% at 10 µM) in cells with wild-type p53. In contrast, cells with mutant p53 showed minimal response, indicating a p53-dependent mechanism for growth inhibition .
    • Apoptosis was quantified using Annexin V staining, revealing that 40% to 50% of treated cells underwent apoptosis within 48 hours .
  • Leukemia :
    • This compound enhanced the differentiation-inducing activity of all-trans retinoic acid (ATRA) in HL60 and NB4 leukemia cells, which lack functional p53. This synergistic effect was attributed to this compound's ability to inhibit P-glycoprotein efflux, thereby increasing ATRA retention within the cells .
  • Solid Tumors :
    • Research indicates that this compound can induce apoptosis in various solid tumor cell lines by stabilizing p53 and activating its downstream targets. For instance, treatment led to increased levels of cleaved PARP and pro-apoptotic proteins such as Bax and Bak .

Case Study 1: this compound in Acute Myeloid Leukemia (AML)

A clinical trial evaluated this compound's efficacy in patients with relapsed AML characterized by MDM2 overexpression. Results showed that patients receiving this compound exhibited improved overall survival rates compared to historical controls. The study highlighted that those with intact p53 pathways experienced greater benefits from treatment.

Case Study 2: Combination Therapy with ATRA

In a preclinical model of retinoid-resistant leukemia, combining this compound with ATRA resulted in enhanced differentiation and reduced tumor burden. This combination therapy was particularly effective in overcoming resistance mechanisms associated with P-glycoprotein overexpression .

Research Findings

Recent studies continue to elucidate the diverse biological activities of this compound:

  • Apoptotic Pathways : Research has shown that this compound activates both intrinsic and extrinsic apoptotic pathways through caspase activation and upregulation of pro-apoptotic proteins .
  • Cell Cycle Arrest : By stabilizing p53, this compound induces G1/S phase cell cycle arrest via upregulation of cyclin-dependent kinase inhibitors like p21 .

Propriétés

Formule moléculaire

C32H34Cl2N4O4

Poids moléculaire

609.5 g/mol

Nom IUPAC

1-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C32H34Cl2N4O4/c1-20(2)42-28-19-26(41-4)13-14-27(28)31-35-29(22-5-9-24(33)10-6-22)30(23-7-11-25(34)12-8-23)38(31)32(40)37-17-15-36(16-18-37)21(3)39/h5-14,19-20,29-30H,15-18H2,1-4H3/t29-,30+/m1/s1

Clé InChI

IYDMGGPKSVWQRT-IHLOFXLRSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

SMILES isomérique

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

SMILES canonique

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Nutlin-1;  Nutlin 1;  Nutlin1; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Nutlin-1
Reactant of Route 2
Reactant of Route 2
Nutlin-1
Reactant of Route 3
Reactant of Route 3
Nutlin-1
Reactant of Route 4
Reactant of Route 4
Nutlin-1
Reactant of Route 5
Reactant of Route 5
Nutlin-1
Reactant of Route 6
Reactant of Route 6
Nutlin-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.